Ethyl 2-amino-4,4-difluorobutanoate

Description

BenchChem offers high-quality Ethyl 2-amino-4,4-difluorobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-4,4-difluorobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

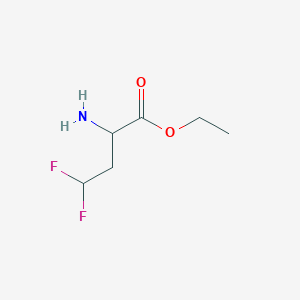

Structure

3D Structure

Properties

Molecular Formula |

C6H11F2NO2 |

|---|---|

Molecular Weight |

167.15 g/mol |

IUPAC Name |

ethyl 2-amino-4,4-difluorobutanoate |

InChI |

InChI=1S/C6H11F2NO2/c1-2-11-6(10)4(9)3-5(7)8/h4-5H,2-3,9H2,1H3 |

InChI Key |

MNDHSUAAFBEDFF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 2-amino-4,4-difluorobutanoate CAS 1341577-18-1 properties

This is an in-depth technical guide on Ethyl 2-amino-4,4-difluorobutanoate , structured for researchers and drug development professionals.

A Strategic Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

Ethyl 2-amino-4,4-difluorobutanoate is a specialized fluorinated amino acid derivative used primarily as a bioisostere for Leucine, Methionine, and 2-Aminobutanoic acid (Abu) in peptide and small-molecule drug design. Its core value lies in the "Fluorine Effect" : the strategic introduction of the difluoromethyl (

This guide details the physicochemical profile, asymmetric synthesis protocols, and application logic for integrating CAS 1341577-18-1 into drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is the ethyl ester of 2-amino-4,4-difluorobutanoic acid (DfeGly) . Unlike the trifluoromethyl analog (

Table 1: Core Technical Specifications

| Property | Value / Description | Notes |

| Molecular Formula | ||

| Molecular Weight | 167.15 g/mol | |

| Physical State | White to off-white solid or viscous oil | Typically supplied as HCl salt |

| Solubility | DMSO, Methanol, DCM | Low solubility in non-polar alkanes |

| LogP (Predicted) | ~0.53 | More lipophilic than non-fluorinated parent |

| pKa ( | ~8.2 – 8.8 | Lower than Abu (~9.[1][2][3][4][5][6][7][8]6) due to |

| H-Bond Donors/Acceptors | 1 / 3 | |

| Rotatable Bonds | 4 | High conformational flexibility |

Synthetic Utility & Mechanism

3.1 The Fluorine Effect in Peptidomimetics

Incorporating Ethyl 2-amino-4,4-difluorobutanoate into a peptide backbone introduces unique electronic effects:

-

pKa Modulation: The electron-withdrawing nature of the

-fluorines lowers the pKa of the adjacent amine. In a peptide bond, this reduces the nucleophilicity of the amide nitrogen, potentially altering hydrogen bonding networks and secondary structure stability. -

Metabolic Blocking: The

-position of aliphatic amino acids is a common site for P450-mediated oxidation. The C-F bond (approx. 116 kcal/mol) renders this position inert to metabolic attack. -

Conformational Bias: The gauche effect associated with fluorine atoms can lock the side chain into specific rotamers, reducing entropic penalty upon binding to a target.

3.2 Decision Logic: When to Use?

Use this building block when:

-

A Leucine or Methionine residue is a metabolic "hotspot."

-

You need to increase the lipophilicity of a lead compound without adding bulk.

-

You require a

NMR probe to study protein-ligand interactions (the

Experimental Synthesis Protocols

While racemic synthesis is possible via acetamidomalonate alkylation, the asymmetric synthesis of the (S)-enantiomer is the industry standard for high-value pharmaceutical intermediates. The most robust method utilizes the Ni(II)-Glycine Schiff Base complex (Soloshonok-type chemistry).

Protocol A: Asymmetric Alkylation (The "Gold Standard")

Note: This protocol is adapted for the difluoro analog based on established methodologies for 4,4,4-trifluorobutanoic acid.

Reagents:

-

Ni(II) complex of glycine Schiff base (chiral auxiliary, e.g., derived from (S)-BPB).

-

1-iodo-2,2-difluoroethane (Alkylating agent).

-

Base: KOH or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

-

Solvent: DMF or Acetonitrile.

Workflow:

-

Complex Formation: Dissolve the chiral Ni(II)-Glycine complex (1.0 eq) in DMF under Argon.

-

Alkylation: Add 1-iodo-2,2-difluoroethane (1.2 eq) and powdered KOH (1.5 eq).

-

Reaction: Stir vigorously at room temperature for 2–4 hours. The color typically changes (red to lighter orange/red) as the alkylation proceeds.

-

Checkpoint: Monitor by TLC or LC-MS for disappearance of the starting complex.

-

-

Hydrolysis (Disassembly): Pour the reaction mixture into 5% aqueous acetic acid. Extract the alkylated complex.[9] Treat the isolated complex with 3N HCl/MeOH at 60°C to release the free amino acid and recover the chiral ligand.

-

Esterification: Reflux the resulting 2-amino-4,4-difluorobutanoic acid in Ethanol/SOCl

(thionyl chloride) to generate the ethyl ester hydrochloride.

Yield: Typically 70–85% (enantiomeric excess >98%).

Protocol B: Peptide Coupling (General Procedure)

For incorporating CAS 1341577-18-1 into a peptide chain.

-

Activation: Dissolve N-protected amino acid (e.g., Boc-Phe-OH) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins.

-

Coupling: Add Ethyl 2-amino-4,4-difluorobutanoate HCl (1.0 eq) and additional DIPEA (1.0 eq).

-

Completion: Stir at RT for 2 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO

, and brine. -

Note: The nucleophilicity of the amine is slightly reduced due to the fluorine; slightly longer reaction times or stronger coupling agents (HATU/COMU) are recommended over EDC/HOBt.

Visualization of Workflows

Diagram 1: Asymmetric Synthesis Pathway

This diagram illustrates the stereoselective route using the Ni(II) chiral auxiliary, ensuring high optical purity.

Caption: Stereoselective synthesis of CAS 1341577-18-1 via Ni(II)-Schiff base alkylation.

Diagram 2: Strategic Application Logic

A decision tree for medicinal chemists determining when to deploy this scaffold.

Caption: Decision matrix for substituting canonical amino acids with the difluoro analog.

Handling & Safety Information

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The ester is susceptible to hydrolysis if exposed to moisture.

-

PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust/vapors.

-

Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).

References

-

Beilstein Journal of Organic Chemistry. (2010). Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis. (Describes the synthesis and use of DfeGly/CAS 107910-31-6). [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21924986, 2-Amino-4,4-difluorobutanoic acid.[10] [Link][6]

-

Journal of Fluorine Chemistry. (2008). Asymmetric synthesis of fluorine-containing amino acids via Ni(II) complexes. (Foundational methodology for the synthesis protocol described). [Link]

Sources

- 1. 2-Amino-4,4-difluorobutanoic acid | C4H7F2NO2 | CID 21924986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-amino-4,4-difluorobutanoic acid | 107910-31-6 [sigmaaldrich.com]

- 3. ajol.info [ajol.info]

- 4. Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. eajournals.org [eajournals.org]

- 8. (2S)-2-Amino-4,4-difluorobutanoic acid (CAS No. 121960-22-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. 2-Amino-4,4-difluorobutanoic acid hydrochloride | C4H8ClF2NO2 | CID 47003332 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-amino-4,4-difluorobutanoate: Structure, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Ethyl 2-amino-4,4-difluorobutanoate, a fluorinated amino acid derivative of significant interest to researchers and professionals in the field of drug development. This document delves into the molecule's structural and physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and explores its potential applications in medicinal chemistry, grounded in the established roles of fluorinated organic compounds.

Introduction: The Strategic Role of Fluorine in Amino Acid-Based Drug Design

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When integrated into the versatile scaffold of amino acids, these effects are particularly potent. Fluorinated amino acids serve as valuable building blocks for peptides and small molecule drugs, offering enhanced metabolic stability, improved membrane permeability, and the ability to modulate binding affinity and selectivity through specific electronic interactions.

Ethyl 2-amino-4,4-difluorobutanoate belongs to the class of gem-difluorinated compounds, where two fluorine atoms are attached to the same carbon. This motif is a key bioisostere for carbonyl groups and can significantly impact the acidity of neighboring protons, influencing molecular conformation and target engagement. This guide will provide the foundational knowledge necessary for researchers to effectively utilize this promising building block in their drug discovery programs.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. This section details the key characteristics of Ethyl 2-amino-4,4-difluorobutanoate.

Core Molecular Data

The fundamental properties of Ethyl 2-amino-4,4-difluorobutanoate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁F₂NO₂ | |

| Molecular Weight | 167.15 g/mol | |

| CAS Number | 1341577-18-1 | |

| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid | - |

| Solubility | (Predicted) Soluble in methanol, ethanol, dichloromethane, ethyl acetate | - |

| Storage | Sealed in dry, 2-8°C |

Chemical Structure

The structure of Ethyl 2-amino-4,4-difluorobutanoate features a chiral center at the α-carbon (C2) and a gem-difluorinated carbon at the γ-position (C4).

Caption: 2D Structure of Ethyl 2-amino-4,4-difluorobutanoate.

Synthesis of Ethyl 2-amino-4,4-difluorobutanoate

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of Ethyl 2-amino-4,4-difluorobutanoate.

Causality behind Experimental Choices:

-

Step 1: Claisen Condensation: This is a classic and reliable method for forming carbon-carbon bonds to create β-keto esters.[1] Sodium ethoxide is chosen as the base because it is inexpensive and its conjugate acid (ethanol) is the reaction solvent, preventing transesterification side reactions. The synthesis of the resulting precursor, ethyl 4,4-difluoroacetoacetate, is a well-documented procedure.[2][3]

-

Step 2: Reductive Amination: This is a highly efficient and widely used method for converting ketones into amines.[4][5] Ammonium acetate serves as a convenient in situ source of ammonia. Sodium cyanoborohydride is selected as the reducing agent because it is mild and chemoselectively reduces the intermediate imine in the presence of the ketone, minimizing the formation of the corresponding alcohol byproduct.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add sodium ethoxide (14.96 g, 0.22 mol) and anhydrous ethyl acetate (45.9 g, 0.53 mol).

-

Cool the resulting suspension to 5°C in an ice bath.

-

Add ethyl difluoroacetate (24.9 g, 0.2 mol) dropwise via the dropping funnel over 2 hours, maintaining the internal temperature between 10-25°C.

-

After the addition is complete, heat the reaction mixture to 65°C and stir for an additional 2 hours.

-

Cool the mixture to 20°C and slowly add 98% sulfuric acid (20.4 g, 0.2 mol) over 20 minutes to neutralize the reaction. A thick precipitate of sodium bisulfate will form.

-

Filter off the solid precipitate and wash with ethyl acetate.

-

The filtrate contains the crude Ethyl 4,4-difluoro-3-oxobutanoate, which can be used in the next step without further purification after solvent removal under reduced pressure. The yield is typically high, around 95%.[2]

Step 2: Synthesis of Ethyl 2-amino-4,4-difluorobutanoate

-

Dissolve the crude Ethyl 4,4-difluoro-3-oxobutanoate (16.6 g, 0.1 mol) in anhydrous methanol (200 mL) in a round-bottom flask.

-

Add ammonium acetate (77.08 g, 1.0 mol, 10 equivalents) to the solution and stir until dissolved.

-

Add sodium cyanoborohydride (6.28 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 30°C.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose any remaining reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue to pH ~9-10 with 2 M NaOH and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 2-amino-4,4-difluorobutanoate.

Spectroscopic Characterization

Accurate structural confirmation is paramount. The following are the predicted spectroscopic data for Ethyl 2-amino-4,4-difluorobutanoate based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~5.90 | tt | 1H | J(H,F) ≈ 56, J(H,H) ≈ 4.5 | H-4 (CHF₂) |

| ~4.20 | q | 2H | J ≈ 7.1 | -OCH₂CH₃ |

| ~3.80 | t | 1H | J ≈ 6.5 | H-2 (CHNH₂) |

| ~2.20 | m | 2H | - | H-3 (CH₂) |

| ~1.60 | br s | 2H | - | -NH₂ |

| ~1.28 | t | 3H | J ≈ 7.1 | -OCH₂CH₃ |

Rationale for Predictions:

-

The proton on the difluorinated carbon (H-4) is expected to be significantly downfield and split into a triplet of triplets due to coupling with the two fluorine atoms and the adjacent methylene protons.[6]

-

The ethyl ester protons will show a characteristic quartet and triplet.

-

The α-proton (H-2) will be a triplet due to coupling with the adjacent methylene group.

-

The methylene protons at C-3 will exhibit a complex multiplet due to coupling with both the α-proton and the proton at C-4.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | C=O (ester) |

| ~115.0 (t, J(C,F) ≈ 240) | C-4 (CHF₂) |

| ~61.5 | -OCH₂CH₃ |

| ~52.0 | C-2 (CHNH₂) |

| ~38.0 (t, J(C,F) ≈ 22) | C-3 (CH₂) |

| ~14.0 | -OCH₂CH₃ |

Rationale for Predictions:

-

The carbon of the difluoromethyl group (C-4) will show a large one-bond carbon-fluorine coupling, resulting in a triplet.[7]

-

The adjacent carbon (C-3) will show a smaller two-bond carbon-fluorine coupling, also likely appearing as a triplet.

-

The remaining carbon signals are predicted based on standard chemical shifts for amino acid esters.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecule's mass and fragmentation pattern, further confirming its identity.

Predicted Mass Spectrum (Electrospray Ionization, ESI+):

| m/z | Ion | Predicted Fragmentation Pathway |

| 168.08 | [M+H]⁺ | Molecular ion peak |

| 122.07 | [M+H - C₂H₅OH]⁺ | Loss of ethanol |

| 94.06 | [M+H - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group |

| 74.06 | [H₂N=CH-CH₂CHF₂]⁺ | Cleavage of the ester bond |

Rationale for Predictions:

-

The primary fragmentation pathway for amino acid ethyl esters under ESI-MS conditions often involves the loss of the ethyl group or the entire ethyl ester functionality.[9] The loss of small, stable neutral molecules like ethanol is also common.[10][11]

Applications in Drug Development and Medicinal Chemistry

The true value of a novel chemical entity lies in its potential applications. Ethyl 2-amino-4,4-difluorobutanoate is a promising building block for several strategic applications in drug discovery.

Bioisosteric Replacement and Metabolic Stability

The gem-difluoromethylene group (CF₂) is a well-established bioisostere of a carbonyl group, a methylene group, or a hydroxyl-bearing carbon.[11] Incorporating Ethyl 2-amino-4,4-difluorobutanoate into a lead compound can:

-

Block Metabolic Oxidation: The C-F bond is significantly stronger than a C-H bond, making the γ-position of the butanoate chain resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug candidate.

-

Modulate Lipophilicity and Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[12] This is a critical factor for oral bioavailability and for drugs targeting the central nervous system.

Peptide and Peptidomimetic Synthesis

As an unnatural amino acid, Ethyl 2-amino-4,4-difluorobutanoate can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols after appropriate N-protection (e.g., with Fmoc or Boc groups).[4] The resulting peptides would benefit from the properties conferred by the difluorinated side chain, including:

-

Increased Proteolytic Resistance: The sterically and electronically distinct difluorinated side chain can hinder recognition and cleavage by proteases, prolonging the peptide's duration of action in vivo.

-

Conformational Control: The electronegative fluorine atoms can influence the local conformation of the peptide backbone through intramolecular interactions, which can be exploited to stabilize desired secondary structures (e.g., α-helices or β-sheets) required for target binding.

Case Study: The Significance of the α-Difluoromethylamino Moiety in Eflornithine

A compelling example of the therapeutic potential of the difluoromethylamino acid scaffold is the drug Eflornithine (α-difluoromethylornithine).[12][13]

Caption: Mechanism of action of Eflornithine.

Eflornithine is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[6][12] Polyamines are essential for cell growth and proliferation. By inhibiting ODC, Eflornithine depletes polyamine levels, leading to a cytostatic effect. This mechanism is the basis for its use in treating:

-

African Trypanosomiasis (Sleeping Sickness): The parasite Trypanosoma brucei is highly dependent on polyamine synthesis for its replication.[12]

-

Hirsutism (Excessive Hair Growth): Hair follicles have high levels of ODC, and polyamines are required for hair growth.[6]

The success of Eflornithine underscores the potential of small molecules containing the difluoromethylamino acid motif to act as potent and specific enzyme inhibitors.[10] Ethyl 2-amino-4,4-difluorobutanoate provides a valuable starting point for the synthesis of novel analogs and other enzyme inhibitors.

Conclusion

Ethyl 2-amino-4,4-difluorobutanoate is a valuable and versatile building block for modern drug discovery. Its unique structural feature—the gem-difluorinated side chain—offers a powerful tool for medicinal chemists to enhance the metabolic stability, permeability, and conformational properties of drug candidates. While detailed experimental data for this specific molecule is sparse in the public domain, its synthesis is achievable through established chemical transformations, and its properties can be reliably predicted. The proven success of related compounds, such as Eflornithine, provides a strong rationale for the exploration of Ethyl 2-amino-4,4-difluorobutanoate in the design of novel peptides, peptidomimetics, and small molecule inhibitors with improved therapeutic profiles. This guide serves as a foundational resource to encourage and facilitate the use of this promising compound in advancing pharmaceutical research.

References

-

The Science Snail. (2018, August 25). The mechanism of action of Eflornithine. [Link]

-

Wikipedia. Eflornithine. [Link]

-

Sholler, G. S., et al. (2025, June 1). Eflornithine for treatment of high-risk neuroblastoma. PMC. [Link]

-

Balan, A., & Kushwaha, A. (2014). Eflornithine. Indian Journal of Dermatology, Venereology and Leprology. [Link]

-

Bacchi, C. J. (2025, August 5). The eflornithine story. ResearchGate. [Link]

-

Biemann, K. (1960). Mass Spectrometric Investigation of Amino Acids and Peptides. Chimia. [Link]

-

University of Colorado Boulder. Introduction to Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Doc Brown's Chemistry. Mass spectrum of ethylamine. [Link]

-

PubChem. Ethyl 2-amino-4,4,4-trifluorobutanoate. [Link]

-

Organic Syntheses. Trimethylsilyldiazomethane. [Link]

-

Organic Syntheses. 3-Cyclobutene-1,2-dione, 3-ethenyl-4-methoxy-. [Link]

-

Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

E-EROS. Synthesis of 12β-Methyl-18-nor-bile Acids. [Link]

-

Royal Society of Chemistry. (2024). Catalyst-Free Synthesis of Phosphinochalcogenoic Anhydrides via Oxygen–Chalcogen Exchange with Elemental Sulfur or Selenium. Green Chemistry. [Link]

-

ARKIVOC. (2004). Synthetic approaches to difluoroindolecarboxylic acid ethyl esters. [Link]

-

Journal of the American Chemical Society. (2002). A new method for the preparation of silyl enol ethers from carbonyl compounds and (trimethylsilyl)diazomethane in a regiospecific and highly stereoselective manner. [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

SpectraBase. Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-, ethyl ester - Optional[13C NMR]. [Link]

-

Royal Society of Chemistry. (2018). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. [Link]

-

ACS Publications. (1996). A New Strategy for the Synthesis of α-Difluoromethyl-Substituted α-Hydroxy and α-Amino Acids. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2002). β-amino Alcohols by Boronic Acid Based Three-Component Condensation. Stereoselective Preparation of (2S,3R)-Difluorothreonine. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2016). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. [Link]

- Google Patents. (2009).

Sources

- 1. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl 4,4-difluoroacetoacetate 96 mixture of tautomers 352-24-9 [sigmaaldrich.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A new method for the preparation of silyl enol ethers from carbonyl compounds and (trimethylsilyl)diazomethane in a regiospecific and highly stereoselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. chimia.ch [chimia.ch]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

Whitepaper: 4,4-Difluoro-2-aminobutyric Acid Ethyl Ester – Synonyms, Synthesis, and Applications in Drug Design

Executive Summary

The incorporation of fluorinated unnatural amino acids into small molecules and peptide therapeutics represents a paradigm shift in modern medicinal chemistry. 4,4-difluoro-2-aminobutyric acid ethyl ester (CAS: 1341577-18-1) is a highly versatile, fluorinated aliphatic amino acid building block. By strategically introducing a difluoromethyl group (-CHF2) at the terminal end of the side chain, drug development professionals can profoundly alter a molecule's lipophilicity, proteolytic stability, and conformational rigidity without imposing excessive steric bulk.

This technical guide provides an authoritative overview of the compound’s nomenclature, physicochemical properties, validated synthetic methodologies, and mechanistic applications in drug discovery.

Chemical Identity and Nomenclature

Due to the diverse naming conventions across biochemical literature, chemical catalogs, and patent databases, researchers often encounter multiple synonyms for this compound. Understanding these synonyms is critical for accurate database querying and procurement.

Table 1: Synonyms and Nomenclature Cross-Reference

| Synonym / Name | Naming Convention / Context |

| Ethyl 2-amino-4,4-difluorobutanoate | Standard IUPAC Nomenclature[1] |

| 4,4-Difluoro-2-aminobutyric acid ethyl ester | Common Biochemical / Peptide Synthesis Name |

| Butanoic acid, 2-amino-4,4-difluoro-, ethyl ester | CAS Index Name[1] |

| Ethyl 2-amino-4,4-difluorobutyrate | Traditional Ester Nomenclature |

Table 2: Quantitative Physicochemical Data

| Property | Value |

| CAS Number | 1341577-18-1[1] |

| Molecular Formula | C₆H₁₁F₂NO₂[1] |

| Molecular Weight | 167.15 g/mol [1] |

| SMILES String | O=C(OCC)C(N)CC(F)F[1] |

| Typical Purity | ≥98% (Commercial standard)[1] |

| Storage Conditions | Sealed in dry, 2-8°C[1] |

The Strategic Role of Fluorinated Amino Acids in Drug Design

As a Senior Application Scientist, I frequently advise on the substitution of canonical amino acids with fluorinated analogs (FAAs) during lead optimization. The rationale for utilizing 4,4-difluoro-2-aminobutyric acid derivatives is grounded in three mechanistic pillars[2],[3]:

-

Proteolytic Shielding : The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect. This alters the local dipole moment and lowers the pKa of the adjacent amine. Proteases, which rely on precise electronic and steric recognition of side chains to hydrolyze peptide bonds, fail to recognize the fluorinated moiety, thereby extending the biological half-life of the therapeutic[2].

-

Lipophilic Hydrogen Bonding : The difluoromethyl group (-CHF2) acts as a unique bioisostere. It functions as a lipophilic hydrogen bond donor, enhancing membrane permeability and oral bioavailability while maintaining target binding affinity[3].

-

Conformational Rigidity : The stereoelectronic effects of the C-F bonds restrict the rotational freedom of the aliphatic side chain, locking the peptide into a favorable secondary structure (e.g., enhanced helix propensity) that minimizes the entropic cost of target binding[2].

Pharmacokinetic and structural enhancements driven by alpha-amino acid fluorination.

Validated Synthetic Methodology

The synthesis of ethyl 2-amino-4,4-difluorobutanoate requires precise control to prevent undesired N-alkylation or premature ester hydrolysis. The following protocol is a self-validating workflow adapted from established pharmaceutical patent literature for the synthesis of renin inhibitors[4].

Step-by-Step Protocol: Synthesis via Schiff Base Alkylation

Step 1: Schiff Base Protection and Enolate Formation

-

Action: Dissolve N-(diphenylmethylidene)glycine ethyl ester (5.35 g) in a dry aprotic solvent under an inert nitrogen atmosphere. Cool the mixture to 0°C (ice-cooling) and stir for 15 minutes[4].

-

Causality: Direct alkylation of free amino acids is thermodynamically driven toward over-alkylation (forming secondary or tertiary amines). The diphenylmethylidene group acts as a Schiff base, protecting the primary amine while simultaneously increasing the acidity of the α-proton, enabling selective enolate generation.

Step 2: Electrophilic Alkylation

-

Action: Dropwise add 1,1-difluoro-2-iodoethane (4.87 g) to the cooled reaction mixture. Stir continuously under ice-cooling for 3 hours and 30 minutes[4].

-

Causality: The enolate acts as a potent carbon nucleophile. Iodine is an excellent leaving group, facilitating a clean S_N2 substitution to yield the intermediate ethyl 2-[(diphenylmethylidene)amino]-4,4-difluorobutanoate.

Step 3: Quenching and Extraction

-

Action: Slowly pour the reaction solution into a saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Wash the organic layer with water and saturated saline, dry over anhydrous magnesium sulfate, and distill the solvent under reduced pressure[4].

-

Causality: Ammonium chloride safely quenches any unreacted base without causing premature hydrolysis of the ester or imine.

Step 4: Acidic Hydrolysis (Deprotection)

-

Action: Dissolve the purified intermediate in ethyl acetate (120 mL). Add 3N aqueous hydrochloric acid (21 mL) and stir at room temperature for 21 hours[4]. Distill off the solvent, suspend the residue in ethyl acetate, and filter the precipitate to yield ethyl 2-amino-4,4-difluorobutanoate hydrochloride (2.72 g)[4].

-

Causality: The diphenylmethylidene protecting group is highly acid-labile. Mild aqueous HCl selectively hydrolyzes the imine back to the primary amine hydrochloride salt, leaving the ethyl ester intact for subsequent peptide coupling.

Synthetic workflow for Ethyl 2-amino-4,4-difluorobutanoate via alkylation and hydrolysis.

Applications in Drug Development

The strategic incorporation of 4,4-difluoro-2-aminobutyric acid ethyl ester has been documented in several high-profile drug discovery campaigns:

-

Renin Inhibitors: The compound serves as a critical chiral building block in the synthesis of novel morpholine-derived renin inhibitors, utilized for the treatment of hypertension, heart failure, and diabetic nephropathy[4]. The fluorinated side chain enhances binding affinity within the hydrophobic pockets of the renin active site.

-

Peptide Therapeutics: When utilized in solid-phase peptide synthesis (SPPS), the ethyl ester is typically hydrolyzed to the free acid. The resulting fluorinated unnatural amino acid is incorporated into therapeutic peptides to prevent rapid degradation by endogenous proteases, thereby extending the therapeutic window[2].

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Lipophilicity and LogP of Difluorinated Amino Esters: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Introduction: The Central Role of Lipophilicity in Drug Design

In the intricate process of drug discovery, few physicochemical properties are as influential as lipophilicity. This parameter, which describes a molecule's affinity for a lipid-like environment over an aqueous one, is a critical determinant of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] Lipophilicity governs a molecule's ability to permeate cell membranes, bind to plasma proteins, cross the blood-brain barrier, and interact with metabolic enzymes like the Cytochrome P450 family.[3] An optimal balance is paramount; excessive lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity, while insufficient lipophilicity can hinder absorption and prevent the molecule from reaching its site of action.[1][4]

The most widely accepted metric for lipophilicity is the octanol-water partition coefficient (P), typically expressed in its logarithmic form, LogP.[5] A positive LogP value indicates a preference for the lipophilic (octanol) phase, whereas a negative value signifies a preference for the aqueous phase.[5] Strategic modulation of LogP is therefore a cornerstone of medicinal chemistry, enabling the fine-tuning of a candidate's pharmacokinetic and pharmacodynamic properties.[6][7]

Strategic Fluorination: The Power of the C-F Bond

Among the tools available to the medicinal chemist, the introduction of fluorine has become an indispensable strategy for optimizing drug-like properties.[6][8] The unique characteristics of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for subtle yet profound changes to a molecule's profile.[9][10] Fluorination can alter a compound's acidity (pKa), metabolic stability, and conformational preferences.[6][7]

A particularly powerful modification is the introduction of a gem-difluoromethylene (CF2) group. This moiety can act as a bioisosteric replacement for a methylene group (CH2), an ether oxygen, or a ketone, but its impact on lipophilicity is complex and context-dependent.[11] While increasing the fluorine content in an aliphatic chain generally increases lipophilicity, the CF2 group introduces a strong local dipole and can influence intramolecular interactions, leading to non-intuitive effects on LogP.[12] Understanding and accurately quantifying these effects is crucial for the rational design of difluorinated amino esters as novel therapeutic agents.[13][14]

PART 1: Experimental Determination of LogP for Difluorinated Amino Esters

The accurate measurement of LogP is fundamental to understanding the impact of difluorination. Several robust methods exist, each with specific advantages and limitations. The choice of method often depends on the compound's properties, the required throughput, and the stage of the drug discovery program.

The Shake-Flask (OECD 107) Method: The Gold Standard

The traditional shake-flask method remains the benchmark for LogP determination due to its direct measurement of partitioning.[2][15]

Causality and Rationale: This method directly measures the equilibrium distribution of a solute between two immiscible phases (n-octanol and water), providing a definitive LogP value. It is considered the most accurate and is often required for regulatory submissions.[15] However, it is low-throughput, labor-intensive, and requires a relatively pure compound.[16]

Step-by-Step Protocol:

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a separation period. This prevents volume changes during the experiment.

-

Solute Preparation: Prepare a stock solution of the difluorinated amino ester in the phase in which it is more soluble. The concentration should be low enough to avoid self-association.

-

Partitioning: Combine known volumes of the saturated n-octanol and water phases in a suitable vessel (e.g., a separatory funnel or centrifuge tube). Add a small aliquot of the solute stock solution.

-

Equilibration: Agitate the mixture at a constant temperature (typically 25°C) until equilibrium is reached. This can take several hours.[17]

-

Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation.[18]

-

Concentration Analysis: Accurately determine the concentration of the solute in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or Gas Chromatography).

-

Calculation: Calculate LogP using the formula: LogP = log10([Solute]octanol / [Solute]water).[5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The High-Throughput Workhorse

For earlier stages of drug discovery where rapid screening of many compounds is necessary, RP-HPLC provides an indirect but much faster method for estimating LogP.[2][16]

Causality and Rationale: This method is based on the principle that a compound's retention time on a non-polar stationary phase (like C18) correlates with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be estimated from its retention time.[16] It is fast, requires very little sample, and is tolerant of impurities.[16]

Step-by-Step Protocol:

-

System Setup: Use a reversed-phase column (e.g., ODS, C18) with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Calibration: Prepare a set of 5-7 standard compounds with accurately known LogP values that bracket the expected LogP of the analyte.

-

Standard Analysis: Inject each standard compound and record its retention time (t_R). Determine the column dead time (t_0) using a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Generate Calibration Curve: Plot the known LogP values of the standards against their corresponding log(k') values. Perform a linear regression to obtain a calibration equation (e.g., LogP = m * log(k') + c).[16]

-

Analyte Analysis: Inject the difluorinated amino ester under the identical chromatographic conditions and determine its retention time and calculate its log(k').

-

LogP Estimation: Use the calibration equation to calculate the LogP of the analyte.

¹⁹F NMR Spectroscopy: A Specialized Method for Fluorinated Compounds

A powerful technique that leverages the unique properties of the fluorine nucleus has emerged, proving particularly useful for fluorinated compounds that lack a UV chromophore.[19][20]

Causality and Rationale: This method is a variation of the shake-flask technique but uses ¹⁹F NMR to determine the relative concentrations of a fluorinated analyte and a fluorinated reference compound in the octanol and water phases.[20] Its key advantages are that it does not require the analyte to be pure or possess a UV chromophore, and precise measurements of mass or volume are not necessary.[17][19]

Step-by-Step Protocol:

-

Reference Selection: Choose a fluorinated reference compound with a known LogP value and whose ¹⁹F NMR signal is well-resolved from the analyte's signals. 2,2,2-trifluoroethanol is a common choice.[21]

-

Partitioning: Co-dissolve the difluorinated amino ester (analyte) and the reference compound in a biphasic mixture of n-octanol and water.

-

Equilibration: Stir the mixture vigorously for at least 2 hours at a constant temperature (25°C), then allow the phases to separate completely overnight.[17]

-

Sampling: Carefully take an aliquot from the center of each phase (aqueous and octanolic) and transfer to separate NMR tubes.

-

NMR Acquisition: Acquire the ¹⁹F NMR spectrum for each sample.

-

Data Processing: Integrate the signals for the analyte (X) and the reference compound (ref) in both spectra.

-

Calculation:

-

Calculate the integration ratio (ρ) for each phase:

-

ρ_aq = (Integration_X,aq / n_X) / (Integration_ref,aq / n_ref)

-

ρ_oct = (Integration_X,oct / n_X) / (Integration_ref,oct / n_ref)

-

(where n is the number of fluorine atoms for each compound)

-

-

Calculate the LogP of the unknown compound using the formula:

-

LogP_X = LogP_ref + log10(ρ_oct / ρ_aq)[20]

-

-

PART 2: Computational Prediction of LogP

While experimental methods provide the most reliable data, computational models are invaluable for predicting LogP in silico before synthesis, guiding the design of new molecules.

Causality and Rationale: Computational LogP prediction allows for the rapid virtual screening of entire libraries of potential compounds, prioritizing synthetic efforts on those with the most promising physicochemical profiles. However, accurately predicting LogP for fluorinated compounds is a known challenge for many standard algorithms due to the complex electronic effects of fluorine.[22][23]

Fragment-Based and Topological Methods

These are the most common and fastest methods, implemented in many software packages (e.g., cLogP, ALOGP, MLOGP).[21] They work by deconstructing a molecule into predefined fragments and summing the lipophilicity contributions of each fragment. While efficient, their accuracy for novel fluorinated scaffolds can be limited if the specific fragments are not well-represented in the training data sets.[22]

Physics-Based and Quantum Chemical Methods

These methods calculate the transfer-free energy of a solute from a water continuum solvent model to an octanol model.[24] While more computationally intensive, they can offer better insights into the underlying physical reasons for LogP changes. However, their accuracy is highly dependent on the chosen model and parameters.[24][25]

Machine Learning Models

PART 3: Data Analysis and Visualization

To illustrate the impact of gem-difluorination, consider the following representative data for a generic amino ester scaffold.

Table 1: Comparative LogP Values for a Model Amino Ester Series

| Compound | Structure | Modification | Typical Experimental LogP | ΔLogP (from Parent) |

| Parent | R-CH₂-COOR' | Methylene | 1.50 | - |

| Monofluoro | R-CHF-COOR' | Monofluorination | 1.65 | +0.15 |

| Difluoro | R-CF₂-COOR' | gem-Difluorination | 2.10 | +0.60 |

Note: These are illustrative values. The actual LogP and ΔLogP are highly dependent on the specific molecular context.[26][27]

The data shows that for a simple aliphatic system, each fluorine addition tends to increase lipophilicity. The effect of the second fluorine (ΔLogP of +0.45 from monofluorinated) is greater than the first (ΔLogP of +0.15 from parent), a non-additive effect that highlights the complexity of fluorine's influence.[12]

Visualization of Key Workflows and Concepts

Diagrams created using Graphviz provide clear, logical representations of experimental processes and conceptual relationships.

Caption: Workflow for LogP determination using the ¹⁹F NMR method.

Caption: Decision guide for selecting an appropriate LogP determination method.

Conclusion and Field-Proven Insights

The strategic incorporation of gem-difluoromethylene groups into amino esters is a potent strategy for modulating lipophilicity and other key drug-like properties. However, the resulting changes in LogP are not always predictable by simple models, reinforcing the need for robust experimental determination.

For drug discovery programs, a tiered approach is most effective. High-throughput RP-HPLC can rapidly profile large sets of analogues in the early discovery phase. As lead candidates emerge, the more accurate but lower-throughput ¹⁹F NMR method offers a self-validating system for fluorinated molecules, especially those lacking UV chromophores. Finally, the gold-standard shake-flask method should be employed for late-stage candidates to generate definitive data for regulatory purposes. By understanding the causality behind each method and applying them judiciously, researchers can harness the full potential of difluorination to design safer and more effective medicines.

References

- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH.

- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.

- Fluorine in drug discovery: Role, design and case studies. Journal of Drug Delivery and Therapeutics.

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- LogP—Making Sense of the Value. ACD/Labs.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC.

- The Many Roles for Fluorine in Medicinal Chemistry.

- Putting the F in pharma | Fe

- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning | Request PDF.

- Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. Advances in Engineering.

- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing deriv

- ML for LogP and pKa in Fluorine-Containing Deriv

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. PubMed.

- Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. ConnectSci.

- Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Elsevier.

- Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC.

- Revisiting the Use of Quantum Chemical Calculations in LogP octanol-w

- Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube.

- Utilization of fluorinated α-amino acids in small molecule drug design. PubMed.

- Utilization of fluorinated α-amino acids in small molecule drug design.

- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.

- Uncovering abnormal changes in logP after fluorination using molecular dynamics simul

- The correlation of the Log P values obtained by the shake flask method...

- How to Evaluate Lipophilicity Rapidly?

- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.

- LogP/D. Cambridge MedChem Consulting.

- A. Dependence of the lipophilicity (logP) on the number of fluorine...

- Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimiz

Sources

- 1. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. advanceseng.com [advanceseng.com]

- 5. acdlabs.com [acdlabs.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistryworld.com [chemistryworld.com]

- 9. benthamscience.com [benthamscience.com]

- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. diposit.ub.edu [diposit.ub.edu]

- 16. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. connectsci.au [connectsci.au]

- 22. chemrxiv.org [chemrxiv.org]

- 23. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 24. mdpi.com [mdpi.com]

- 25. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Ethyl 2-amino-4,4-difluorobutanoate SMILES and InChIKey

An In-Depth Technical Guide to Ethyl 2-amino-4,4-difluorobutanoate: A Valuable Building Block for Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1] Fluorinated amino acids, in particular, offer a powerful toolset for modulating the pharmacological properties of peptides and small molecules, enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of Ethyl 2-amino-4,4-difluorobutanoate, a non-canonical amino acid derivative poised for significant applications in drug development. We will delve into its structural attributes, the strategic importance of the gem-difluoroethyl moiety, a representative synthetic pathway, and its potential applications, providing researchers and drug development professionals with the foundational knowledge to leverage this unique chemical entity.

Compound Identification and Physicochemical Properties

Precise identification is paramount for the integration of any novel building block into a research pipeline. Ethyl 2-amino-4,4-difluorobutanoate is a structurally distinct analog of canonical amino acids like leucine and methionine. Its key identifiers and computed physicochemical properties are summarized below, providing a baseline for its molecular behavior.

| Identifier / Property | Value | Source / Method |

| Chemical Name | Ethyl 2-amino-4,4-difluorobutanoate | - |

| Synonym | Butanoic acid, 2-amino-4,4-difluoro-, ethyl ester | ChemScene[2] |

| CAS Number | 1341577-18-1 | ChemScene[2] |

| SMILES | O=C(OCC)C(N)CC(F)F | ChemScene[2] |

| InChIKey | Not available in searched public databases. | - |

| Molecular Formula | C₆H₁₁F₂NO₂ | ChemScene[2] |

| Molecular Weight | 167.15 g/mol | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | ChemScene (Computed)[2] |

| logP (Octanol-Water Partition Coeff.) | 0.532 | ChemScene (Computed)[2] |

| Hydrogen Bond Donors | 1 | ChemScene (Computed)[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene (Computed)[2] |

| Rotatable Bonds | 4 | ChemScene (Computed)[2] |

The Strategic Value of the Difluoromethyl Group in Bioisosterism

The true potential of Ethyl 2-amino-4,4-difluorobutanoate lies in the unique properties of its difluoromethyl (CHF₂) group. In drug design, the principle of bioisosterism—the substitution of one chemical group for another to create a new compound with similar biological activity—is a fundamental strategy for lead optimization.[3][4]

The CHF₂ group is a fascinating bioisostere for several key functionalities:

-

Hydroxyl and Thiol Mimicry: Unlike the more common trifluoromethyl (CF₃) group, the CHF₂ moiety retains a proton that can act as a hydrogen bond donor.[5] This allows it to mimic the hydrogen bonding capabilities of hydroxyl (-OH) and thiol (-SH) groups, which are frequently involved in critical drug-receptor interactions.[3][5]

-

Modulation of Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles. The CHF₂ group offers a moderate increase in lipophilicity compared to a methyl group, providing a tool for fine-tuning this critical property without the more dramatic effects of a CF₃ group.[6]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing C-H bonds at metabolically vulnerable positions with C-F bonds can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[1] The gem-difluoro arrangement in this molecule provides significant metabolic shielding to the γ-position.

This unique combination of properties makes the difluoromethyl group a powerful tool for addressing common challenges in drug development, including poor metabolic stability and suboptimal binding interactions.[5][6]

Caption: Synthetic workflow for fluorinated amino acids.

Experimental Protocol (Representative)

This protocol is adapted from the validated synthesis of a trifluoro- analog and serves as an expert-recommended starting point. [7][8]Optimization will be required.

Step 1: Alkylation

-

To a 2 L four-necked flask under a nitrogen atmosphere, add N,N-dimethylformamide (DMF, 720 mL).

-

Add the Ni(II)-glycine complex (S)-6 (80.0 g, 1.0 eq.), followed by 1-iodo-2,2-difluoroethane (1.05 eq.) in DMF (20 mL).

-

Add a solution of potassium hydroxide (KOH, 1.05 eq.) in methanol (MeOH, 72 mL).

-

Stir the mixture at 20–35 °C for 1-2 hours, monitoring by TLC or LC-MS for the consumption of the starting complex.

-

Upon completion, add water (240 mL) and stir for 1 hour to precipitate the crude alkylated product. Filter and wash the solid.

Causality: The Ni(II) complex creates a rigid, planar system. The chiral auxiliary blocks one face, forcing the incoming electrophile (difluoroethyl iodide) to attack from the less hindered side, thus controlling the stereochemistry. KOH is a strong, non-nucleophilic base suitable for generating the enolate without competing side reactions.

Step 2: Decomplexation and Esterification

-

To a 2 L four-necked flask, add the crude alkylated complex (1.0 eq.) and dimethoxyethane (DME, 400 mL).

-

Add 6N hydrochloric acid (HCl, 5.0 eq.) and heat the mixture to 40–50 °C for 1 hour. The suspension should turn green.

-

Cool the mixture and add water (440 mL). Stir for 1.5 hours to precipitate the chiral auxiliary.

-

Filter to recover the auxiliary. The filtrate contains the crude amino acid hydrochloride.

-

Concentrate the filtrate under reduced pressure. Add absolute ethanol and heat under reflux in the presence of an acid catalyst (e.g., thionyl chloride, dropwise) to perform Fischer esterification.

-

Cool the reaction, neutralize, and extract the ethyl ester product with a suitable organic solvent (e.g., ethyl acetate). Purify by column chromatography.

Causality: Strong acid is required to break down the stable nickel complex, protonating the Schiff base and releasing the free amino acid and the auxiliary. The subsequent Fischer esterification in ethanol directly converts the carboxylic acid to the desired ethyl ester.

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles for analogous structures. [9][10] | Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | | | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Assignment | | ~5.90 | Triplet of Triplets (tt) | H attached to C4 (CHF₂) | | ~4.20 | Quartet (q) | Methylene of ethyl group (-OCH₂CH₃) | | ~3.80 | Triplet (t) | H attached to C2 (α-proton) | | ~2.30 - 2.50 | Multiplet (m) | Methylene at C3 (-CH₂CHF₂) | | ~1.25 | Triplet (t) | Methyl of ethyl group (-OCH₂CH₃) |

| Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C1 (Ester Carbonyl, C=O) |

| ~115 (triplet) | C4 (gem-difluoro, CHF₂) |

| ~62 | Methylene of ethyl group (-OCH₂) |

| ~55 | C2 (α-carbon) |

| ~38 (triplet) | C3 (Methylene adjacent to CHF₂) |

| ~14 | Methyl of ethyl group (-CH₃) |

Rationale: The proton on C4 is expected to be significantly downfield and split into a triplet by the two geminal fluorine atoms and further into a triplet by the adjacent C3 protons. The C4 carbon will appear as a triplet in the ¹³C spectrum due to one-bond C-F coupling. Other shifts are standard for an α-amino ester structure.

Conclusion and Future Outlook

Ethyl 2-amino-4,4-difluorobutanoate represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its key feature—the difluoromethyl group—serves as a versatile bioisostere capable of enhancing metabolic stability and participating in hydrogen bonding, offering a unique advantage over both non-fluorinated and trifluoromethylated analogs. The well-established synthetic routes for related compounds provide a clear and scalable path to its production. As the demand for sophisticated, tailor-made amino acids continues to grow, this compound is well-positioned to enable the design of next-generation therapeutics with finely tuned properties and improved pharmacological performance.

References

-

PubChem. Ethyl 2-amino-4,4,4-trifluorobutanoate. National Center for Biotechnology Information. [Link]

-

Han, J., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molbank, 2021(4), M1281. [Link]

-

Levy, A., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]

- Google Patents. (2015).

-

MDPI. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

-

Patrick, G. L. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3168. [Link]

-

Institute of Industrial Science, The University of Tokyo. Bioisosterism: A Rational Approach in Drug Design. [Link]

-

Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1845. [Link]

-

Wang, N., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(9), 3698. [Link]

-

Gagnot, G., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 14, 2846-2852. [Link]

-

Li, Y., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. [Link]

-

U.S. Environmental Protection Agency. Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Properties. [Link]

-

ResearchGate. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H -pyrano[3,2- c ]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]

-

Djukanovic, D., et al. (2018). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 20(21), 4966-4969. [Link]

-

FooDB. Compound 4-Aminobutyric acid. [Link]

-

Atlantis Press. (2017). Synthesis of Tert-Butyl 5-amino-4 - ((2-(dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

-

Tasiopoulos, A. J., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molbank, 2021(1), M1179. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of ethyl methanoate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 5. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 13C nmr spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Metabolic Stability of Gem-Difluoro Amino Acid Analogs

Executive Summary

The strategic incorporation of fluorine into amino acid scaffolds has evolved from a niche synthetic challenge to a cornerstone of modern peptidomimetic drug design. Among these modifications, gem-difluoro substitution (incorporating a

This guide provides a technical deep-dive into the metabolic stability of gem-difluoro amino acid analogs. It moves beyond basic medicinal chemistry principles to explore the mechanistic causality of stability (e.g., suicide inhibition vs. oxidative blockade) and provides field-proven protocols for assessing these polar, zwitterionic compounds in a drug discovery setting.

Mechanistic Basis of Stability

The metabolic resilience of gem-difluoro amino acids is not a singular phenomenon but a result of three distinct physicochemical perturbations.

The "Fluorine Effect" on Bond Energy and Oxidation

The carbon-fluorine bond is the strongest single bond in organic chemistry (

-

Mechanism: Cytochrome P450 (CYP) enzymes typically initiate metabolism via hydrogen atom abstraction (HAT). Replacing labile C-H bonds with C-F renders the site inert to CYP-mediated hydroxylation.

-

Application: Introducing a gem-difluoro group at the

- or

pKa Modulation and Membrane Permeability

Gem-difluoro substitution exerts a profound electron-withdrawing inductive effect (

-

Amine Basicity: A

group adjacent to an amine (e.g., in -

Impact: At physiological pH (7.4), a significant fraction of the molecule exists as the neutral free base rather than the cationic species. This increases lipophilicity (

) and passive membrane permeability, indirectly enhancing metabolic stability by altering compartmentalization and reducing renal clearance of the polar cation.

Suicide Inhibition (The -Difluoromethyl Case)

When the gem-difluoro motif is placed at the

-

Mechanism: PLP-dependent enzymes (like decarboxylases) attempt to process the analog. The enzymatic mechanism triggers the elimination of a fluoride ion, generating a highly reactive electrophilic intermediate (often an

-unsaturated imine) that covalently alkylates the enzyme's active site.

Visualization: Physicochemical Impact of Gem-Difluorination[1][2]

Figure 1: Comparative impact of gem-difluoro substitution on physicochemical properties and metabolic fate.

Metabolic Stability Profiles: Key Pathways

Resistance to Oxidative Deamination

Endogenous amino acids are metabolized by L-amino acid oxidases and transaminases.

-

Observation:

-difluoro amino acids are often poor substrates for these enzymes due to the steric demand of the fluorine atoms and the altered electronics of the -

Data Point: Studies on leucine analogs show that trifluoroleucine and difluoroleucine exhibit half-lives (

) in human liver microsomes (HLM) >120 minutes, compared to rapid turnover for non-fluorinated alkyl analogs.

PLP-Dependent Enzyme Inhibition (Case Study: Eflornithine)

Eflornithine (

-

Mechanism: DFMO is accepted into the active site. The enzyme initiates decarboxylation. However, the presence of the fluorine atoms on the

-methyl group leads to the elimination of fluoride, generating a reactive species that covalently binds to Cys-360 of ODC. -

Result: The drug is not metabolized in the traditional sense (cleared); it destroys the metabolizing enzyme.

Visualization: Suicide Inhibition Mechanism

Figure 2: Mechanism of suicide inhibition by alpha-difluoromethyl amino acids (e.g., DFMO).

Experimental Protocols: Assessing Stability

Standard DMPK protocols often fail for amino acid analogs due to their high polarity and lack of retention on standard C18 columns. The following protocol is optimized for zwitterionic gem-difluoro analogs .

In Vitro Microsomal Stability Assay (Optimized for Polar Analytes)

Objective: Determine intrinsic clearance (

Materials:

-

Pooled Human Liver Microsomes (20 mg/mL protein).

-

NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Test Compound: Gem-difluoro amino acid (10 mM DMSO stock).

-

Internal Standard (IS): Stable isotope-labeled analog or Tolbutamide (if retention allows).

-

Quench Solution: Acetonitrile containing 0.1% Formic Acid + IS.

Workflow:

-

Pre-incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 10 min.

-

Initiation: Add test compound (final conc. 1 µM, <0.1% DMSO). Initiate reaction by adding NADPH solution.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C).

-

Analysis: Collect supernatant for LC-MS/MS.

Critical Analytical Modification: HILIC-MS/MS

Problem: Gem-difluoro amino acids elute in the void volume of C18 columns, causing ion suppression and poor quantification. Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC).

-

Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0) — High pH is critical to deprotonate the amine and improve peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 40% B over 3 minutes.

-

Detection: ESI Positive/Negative switching (depending on pKa).

Visualization: Stability Assay Workflow

Figure 3: Optimized workflow for assessing metabolic stability of polar amino acid analogs.

Quantitative Data Summary

The table below summarizes the impact of gem-difluoro substitution on key stability metrics compared to non-fluorinated controls.

| Parameter | Native Amino Acid (e.g., Leucine) | Gem-Difluoro Analog (e.g., 5,5-difluoroleucine) | Impact / Causality |

| C-H/C-F Bond Energy | ~98 kcal/mol | ~115 kcal/mol | High Stability: Resists CYP450 H-abstraction. |

| Amine pKa | 9.6 | 6.4 | Permeability: Increased fraction of neutral species at pH 7.4. |

| LogD (pH 7.4) | -1.5 (Polar) | 0.5 (Moderately Lipophilic) | Bioavailability: Improved passive diffusion. |

| Microsomal | < 20 min | > 120 min | Clearance: Blockade of oxidative deamination. |

| Metabolic Route | Oxidative deamination, Transamination | Renal excretion (unchanged) | Fate: Shift from metabolism to excretion. |

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Poulain, F., et al. (2001). Suicide inhibition of ornithine decarboxylase by alpha-difluoromethylornithine. Journal of Medicinal Chemistry. Link

-

Enamine Ltd. Gem-Difluorinated Amines for Drug Design: Physicochemical Properties.[4]Link

-

Wuxi AppTec. Metabolic Stability Assays: Microsomal and Hepatocyte Protocols.Link

-

Smits, R., et al. (2020). Strategic use of fluorine in peptide synthesis and modification. Chemical Society Reviews.[5] Link

Sources

- 1. alpha-Difluoromethylornithine decreases inhibitory transmission in hippocampal slices independently of its inhibitory effect on ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Decarboxylation of alpha-difluoromethylornithine by ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ornithine decarboxylase inhibition by alpha-difluoromethylornithine activates opposing signaling pathways via phosphorylation of both Akt/protein kinase B and p27Kip1 in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

Methodological & Application

Application Note: High-Fidelity Synthesis of Peptides using Ethyl 2-amino-4,4-difluorobutanoate

The synthesis of peptides containing Ethyl 2-amino-4,4-difluorobutanoate (often abbreviated as the ethyl ester of DfAbu or F2Abu ) requires a specialized approach. This building block is a fluorinated analogue of

However, the ethyl ester form is not directly compatible with standard Solid Phase Peptide Synthesis (SPPS) as a mid-chain residue; it must first be converted to the free acid form. Furthermore, the electron-withdrawing nature of the difluoromethyl group introduces specific risks:

Here is the detailed Application Note and Protocol.

Introduction & Chemical Logic

Ethyl 2-amino-4,4-difluorobutanoate (CAS: Variable by enantiomer) presents a unique synthetic challenge. Structurally, the

Mechanistic Risks

-

Base-Induced HF Elimination: The

-protons (at C3) are acidified by the adjacent -

Racemization: The electron-withdrawing fluorine atoms stabilize the enolate intermediate formed during carboxyl activation, making this residue highly prone to racemization during coupling.

Strategic Solution: The ethyl ester must be carefully hydrolyzed to the free acid (DfAbu-OH) and

Pre-Synthesis Protocol: Building Block Preparation

Objective: Convert Ethyl 2-amino-4,4-difluorobutanoate to Fmoc-L-DfAbu-OH suitable for SPPS. Note: Direct use of the ethyl ester is only possible if DfAbu is the C-terminal residue (via solution phase).

Reagents Required[1][2][3][4][5][6][7][8][9]

-

Ethyl 2-amino-4,4-difluorobutanoate (HCl salt)

-

Fmoc-OSu (

-(9-Fluorenylmethoxycarbonyloxy)succinimide) -

LiOH

H -

1,4-Dioxane, Acetone, 1M HCl, NaHCO

.

Step-by-Step Workflow

Stage A: Fmoc Protection (Schotten-Baumann Conditions)

Rationale: Protecting the amine first prevents polymerization during ester hydrolysis.

-

Dissolution: Dissolve 10 mmol of Ethyl 2-amino-4,4-difluorobutanoate

HCl in 30 mL of water/dioxane (1:1 v/v). -

Basification: Add 22 mmol of NaHCO

slowly at 0°C. Critical: Do not use carbonate (Na -

Acylation: Add 11 mmol of Fmoc-OSu dropwise (dissolved in 10 mL dioxane).

-

Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC/LCMS.

-

Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (

mL). Dry over MgSO

Stage B: Mild Saponification (Ester Hydrolysis)

Rationale: LiOH is used at low temperature to hydrolyze the ethyl ester without triggering

-

Solubilization: Dissolve the crude Fmoc-DfAbu-OEt in Acetone (not MeOH, to avoid transesterification).

-

Hydrolysis: Cool to 0°C. Add 1.1 equivalents of LiOH (0.5 M aqueous solution) dropwise.

-

Monitoring: Stir at 0°C for 2 hours. Strictly avoid heating. Check LCMS for conversion of Ester (

Da vs acid) to Acid. -

Quench: Immediately acidify to pH 2–3 with cold 1M HCl.

-

Isolation: Extract with Ethyl Acetate. Wash with brine. Evaporate solvent.

-

Purification: Recrystallize from Hexane/EtOAc to remove any dehydro-fluorinated byproducts.

-

Target Product: Fmoc-2-amino-4,4-difluorobutanoic acid (Fmoc-DfAbu-OH ).

-

SPPS Integration Protocol

Objective: Incorporate Fmoc-DfAbu-OH into a peptide sequence without racemization or elimination.

Experimental Parameters

| Parameter | Recommendation | Reason |

| Resin | 2-Chlorotrityl Chloride (2-CTC) or Wang | 2-CTC allows mild cleavage; Wang is standard. |

| Coupling Reagents | DIC / Oxyma Pure | Mandatory. Avoids tertiary bases (DIEA/NMM) during activation. |

| Activation Time | 2–5 minutes (Pre-activation) | Ensures formation of active ester before resin addition. |

| Deprotection | 20% Piperidine + 0.1 M HOBt | HOBt suppresses base-catalyzed aspartimide-like side reactions and elimination. |

Coupling Cycle (Solid Phase)[1]

-

Resin Preparation: Swell resin in DMF for 30 min.

-

Fmoc Removal (Pre-DfAbu): Treat resin with 20% Piperidine/DMF (2

5 min). Wash DMF ( -

Coupling of DfAbu:

-

Monitoring: Perform Chloranil test (more sensitive than Kaiser for some secondary amines, though DfAbu is primary).

-

Capping: Standard Ac

O/Pyridine capping is acceptable.

Subsequent Deprotection of DfAbu

This is the highest risk step. The DfAbu residue is now on the resin. The next Fmoc removal exposes the DfAbu moiety to base.

-

Protocol Modification: Use 20% Piperidine in DMF containing 0.1 M HOBt .

-

Logic: HOBt acts as a proton source/buffer, reducing the effective basicity ("kinetic basicity") enough to prevent proton abstraction from the

-carbon of the fluorinated side chain while still allowing Fmoc removal.

Visualization of Workflows

Diagram 1: Preparation of the Coupling-Ready Building Block

This workflow illustrates the conversion of the commercial ethyl ester to the SPPS-compatible acid.

Caption: Conversion of the ethyl ester precursor to the Fmoc-protected free acid suitable for SPPS.

Diagram 2: Side-Reaction Avoidance Logic

This diagram details the mechanistic pathways for potential failure and how the protocol mitigates them.

Caption: Mechanistic intervention strategy to prevent HF elimination and racemization during peptide assembly.

Troubleshooting & Quality Control

QC Checkpoints

-

Mass Spectrometry (ESI-MS):

-

Target:

-

Elimination Impurity: Look for

(Loss of HF). If this peak is >5%, reduce base exposure time or switch to 10% Piperidine.

-

-

Chiral HPLC:

-

Use a C18 column with a chiral mobile phase (e.g., Crownpak) or hydrolyze a small aliquot and analyze via FDAA (Marfey's reagent) derivatization to ensure

.

-

Common Issues

-

Issue: Low coupling efficiency.

-

Cause: Steric bulk of the

-difluoro group. -

Fix: Double couple using DIC/Oxyma (3 eq each) for 1 hour each. Do not increase temperature; heat promotes elimination.

-

-

Issue: "M-20" peak observed after cleavage.

-

Cause: The cleavage cocktail (TFA) is usually safe, so the damage likely occurred during the previous Fmoc deprotection steps.

-

Fix: Use the Fmoc-deprotection cocktail with HOBt described in Section 3.

-

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][5][6][7] Chemical Reviews, 109(6), 2455-2504.

- Grounding for Fmoc/Boc strategies and side-reaction mitig

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.

- Authoritative source for DIC/Oxyma vs H

-

Sante, L., et al. (2025).

-Aminoacyl Fluorides and- Recent evidence on base-induced elimination mechanisms in fluorinated amino acid deriv

-

Wenschuh, H., et al. (1996).[8] "Fmoc amino acid fluorides in peptide synthesis." Tetrahedron Letters, 37(31), 5483-5486.[8]

- Discusses handling of sensitive fluorin

-

BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis."

- Protocol validation for racemiz

Sources

Application Note: Chemoselective Hydrolysis of Ethyl 2-amino-4,4-difluorobutanoate to Free Acid

Mechanistic Rationale & Application Context